molecular formula C12H8N2O B3381544 3-Oxo-3-(quinolin-6-yl)propanenitrile CAS No. 249937-48-2

3-Oxo-3-(quinolin-6-yl)propanenitrile

Cat. No.: B3381544
CAS No.: 249937-48-2
M. Wt: 196.2 g/mol
InChI Key: FEDPKBUOSHROCN-UHFFFAOYSA-N
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Description

3-Oxo-3-(quinolin-6-yl)propanenitrile is an organic compound with the molecular formula C12H8N2O It is characterized by the presence of a quinoline ring attached to a propanenitrile group with a keto functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile typically involves the reaction of quinoline derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the condensation of quinoline-6-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(quinolin-6-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 3-amino-3-(quinolin-6-yl)propanenitrile.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: 3-Amino-3-(quinolin-6-yl)propanenitrile.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-3-(quinolin-6-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(quinolin-6-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity. The nitrile group can also participate in covalent bonding with target proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-carbaldehyde: A precursor in the synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile.

    3-Amino-3-(quinolin-6-yl)propanenitrile: A reduction product of the compound.

    Quinoline-6-carboxylic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its combination of a quinoline ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-oxo-3-quinolin-6-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-6-5-12(15)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDPKBUOSHROCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)CC#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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